molecular formula C28H44O B1252343 Ergosterol D

Ergosterol D

Cat. No. B1252343
M. Wt: 396.6 g/mol
InChI Key: XSMGJKKUFBTARU-MJXYXNKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergosterol D is an ergostanoid. It has a role as a metabolite.

Scientific Research Applications

1. Ergosterol as a Precursor in Vitamin D Synthesis

Ergosterol D, when exposed to UV radiation, transforms into vitamin D, a process that has been explored in various studies. The transformation of ergosterol into vitamin D through irradiation was a significant discovery in the early 20th century. This process is essential in producing vitamin D supplements and understanding vitamin D's role in human health (Askew et al., 1930).

2. Role in Fungal Membranes and Antifungal Targets

Ergosterol is a major component of fungal cell membranes, crucial for fungal growth and viability. Research has focused on ergosterol's biosynthesis in fungi like Aspergillus fumigatus, highlighting its potential as a target for antifungal therapies. Understanding ergosterol's biosynthesis can aid in developing more effective antifungal treatments and combating antifungal resistance (Alcazar-Fuoli & Mellado, 2013).

3. Ergosterol in Yeast and Gene Regulation

Ergosterol's biosynthesis in yeast, particularly its gene regulation, has been a subject of extensive study. This research provides insights into ergosterol's role in medical chemistry and its function as a precursor to vitamin D2, highlighting its importance in industrial and pharmaceutical applications (Yi, 2010).

4. Dietary Impact on Vitamin D Metabolism

A study on the effect of ergosterol intake in mice revealed its impact on vitamin D metabolism. Mice consuming ergosterol showed increased vitamin D concentrations in their serum and liver, indicating that ergosterol can influence vitamin D levels in the body without affecting vitamin D hydroxylation in the liver (Baur et al., 2019).

5. Ergosterol in Industrial and Pharmaceutical Use

Ergosterol plays a significant role in various industries, serving as a key raw material in food, feed, and pharmaceutical sectors. Its physiological functions in yeast, molds, and certain plants make it a valuable component for industrial applications, including ergosterol breeding and extraction methodologies (Cao Longhu, 2014).

6. Ergosterol in Medicinal Research

Ergosterol's physiological functions have led to its use in developing novel drugs. For instance, research indicates ergosterol's potential in alleviating kidney injury in diabetic mice, suggesting its therapeutic applications in diabetes management (Ang et al., 2015).

properties

Molecular Formula

C28H44O

Molecular Weight

396.6 g/mol

IUPAC Name

(3S,5S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,14,18-22,24-25,29H,9,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,27-,28+/m0/s1

InChI Key

XSMGJKKUFBTARU-MJXYXNKESA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergosterol D
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Ergosterol D
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Ergosterol D
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Ergosterol D
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Ergosterol D

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